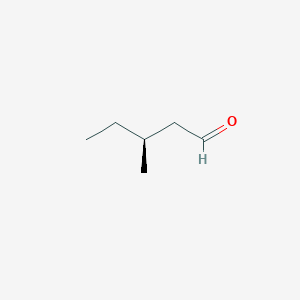

(3s)-3-Methylpentanal

Beschreibung

Contextual Significance in Chiral Organic Chemistry

Chirality is a fundamental concept in stereochemistry, referring to a molecule's spatial arrangement and its non-superimposable mirror image. abcr.com In nature, biological systems often exhibit high stereospecificity; for example, proteins are built from L-amino acids, and the sugar in DNA is D-glucose. abcr.comhilarispublisher.com This biological selectivity means that the different enantiomers (mirror-image isomers) of a chiral molecule can have vastly different effects. abcr.com

(3S)-3-Methylpentanal is a significant compound in this context. As a chiral building block, it provides a ready source of a specific stereochemical configuration, which is invaluable for constructing larger, more complex molecules with desired three-dimensional structures. abcr.combocsci.comsigmaaldrich.com The importance of this is highlighted by the distinct properties of its enantiomers. For instance, this compound possesses an intense green and fresh odor, whereas its mirror image, (3R)-3-methylpentanal, has no significant fragrance impression. leffingwell.com This difference underscores how critical the specific stereochemistry is to molecular interaction, in this case, with olfactory receptors.

The use of such chiral synthons is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and natural products where specific stereoisomers are often responsible for the desired biological activity. bocsci.commdpi.com

Stereochemical Purity and Enantiomeric Control in Synthetic Strategies

The successful application of this compound in synthesis is highly dependent on its stereochemical purity. This is measured in terms of enantiomeric excess (ee), which quantifies the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample with 100% ee contains only one enantiomer, while a 50:50 mixture, known as a racemic mixture, has an ee of 0%. wikipedia.org Achieving high enantiomeric excess is a primary goal in asymmetric synthesis. edpsciences.orgnih.gov

Producing enantiomerically pure compounds like this compound requires sophisticated synthetic strategies that control the formation of chiral centers. bocsci.com A stereoselective synthesis is a reaction that produces an unequal mixture of stereoisomers. iupac.org Researchers employ various methods to achieve this control, including:

The ability to synthesize compounds like this compound with high diastereomeric and enantiomeric purity is critical for their use as versatile building blocks in the creation of complex target molecules, such as pheromones or pharmaceutical intermediates. clockss.orgorgsyn.org

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 100.16 g/mol | nih.govscent.vn |

| Exact Mass | 100.088815002 Da | nih.gov |

| XLogP3-AA | 1.5 | nih.govscent.vn |

| Hydrogen Bond Donor Count | 0 | nih.govguidechem.com |

| Hydrogen Bond Acceptor Count | 1 | nih.govguidechem.com |

| Rotatable Bond Count | 3 | nih.govguidechem.com |

| Topological Polar Surface Area | 17.1 Ų | nih.govguidechem.com |

Eigenschaften

IUPAC Name |

(3S)-3-methylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWJGLQYQJGEEP-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499754 | |

| Record name | (3S)-3-Methylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1730-94-5 | |

| Record name | (3S)-3-Methylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3s -3-methylpentanal and Its Chiral Derivatives

Classical Chemical Synthesis Approaches

Traditional methods for synthesizing chiral aldehydes like (3S)-3-Methylpentanal often rely on the transformation of existing chiral molecules or the use of well-established reactions that can be guided to produce the desired stereoisomer.

Oxidation of Chiral Alcohol Precursors

A common and straightforward method for the synthesis of this compound involves the oxidation of the corresponding chiral alcohol, (3S)-3-methylpentan-1-ol. vulcanchem.comchemspider.comnih.gov This approach is advantageous as it starts from a readily available or preparable chiral precursor, and the stereocenter is already established. The key to this method is the selection of a mild oxidizing agent that can convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

Several oxidizing agents can be employed for this transformation. Pyridinium chlorochromate (PCC) is a widely used reagent for the oxidation of primary alcohols to aldehydes. It is known for its selectivity and for functioning in a non-aqueous medium, which helps to prevent the formation of the carboxylic acid hydrate intermediate that would lead to over-oxidation. quora.com Other chromium-based reagents, as well as non-metal-based oxidation systems like those involving dimethyl sulfoxide (DMSO), such as the Swern and Moffatt oxidations, are also effective. The choice of the specific oxidizing agent and reaction conditions is crucial to maximize the yield of the desired aldehyde and minimize side products. For instance, the oxidation of 3-methylpentane can yield corresponding alcohols and ketones, and the selectivity is influenced by the substitutes on the catalyst. lookchem.com

The general reaction scheme for the oxidation of (3S)-3-methylpentan-1-ol is as follows:

(3S)-3-methylpentan-1-ol + [Oxidizing Agent] → this compound

The success of this method is contingent on the enantiomeric purity of the starting alcohol, as the oxidation step itself does not create or alter the stereocenter at the C3 position.

Hydroformylation Techniques for Chiral Aldehydes

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. mt.comresearchgate.net This reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene in the presence of a transition metal catalyst, typically based on rhodium or cobalt. mt.combdu.ac.in While hydroformylation is a major source of linear aldehydes, it can also be adapted to produce branched, chiral aldehydes. scispace.com

In the context of 3-methylpentanal, the hydroformylation of 2-methyl-1-butene is a viable industrial production method. The reaction introduces a formyl group, leading to the formation of the aldehyde. The regioselectivity of the hydroformylation (i.e., whether the formyl group adds to the C1 or C2 position of the alkene) is a critical factor and can be influenced by the choice of catalyst and reaction conditions.

The general reaction is:

2-Methyl-1-butene + CO + H₂ --(Catalyst)--> 3-Methylpentanal

To achieve enantioselectivity and produce this compound, asymmetric hydroformylation is employed. This technique utilizes chiral ligands complexed to the metal catalyst to direct the reaction towards the formation of one enantiomer over the other. sioc-journal.cnnih.gov Significant progress has been made in developing new chiral ligands, such as chiral phosphines, that can induce high enantiomeric excesses (ee) in the hydroformylation of various alkenes. nih.govnih.gov For example, rhodium complexes with chiral phosphine ligands have been shown to be effective catalysts for the enantioselective oxo-reaction of functionalized olefins. nih.gov

Table 1: Comparison of Classical Synthesis Approaches

| Method | Starting Material | Key Reagents/Catalysts | Primary Transformation | Stereochemical Control |

|---|---|---|---|---|

| Oxidation of Chiral Alcohol | (3S)-3-methylpentan-1-ol | PCC, Swern, Moffatt reagents | Oxidation of a primary alcohol to an aldehyde | Relies on the chirality of the starting material |

| Hydroformylation | 2-Methyl-1-butene | Rhodium or Cobalt complexes with chiral ligands | Addition of a formyl group and hydrogen across a double bond | Achieved through asymmetric catalysis using chiral ligands |

Asymmetric Synthetic Routes

Asymmetric synthesis aims to create chiral molecules with a high degree of stereocontrol, often starting from achiral or prochiral precursors. These methods are at the forefront of modern organic chemistry and are crucial for the efficient production of enantiomerically pure compounds.

Enantioselective Catalysis in Formation of the 3-Methyl Stereocenter

The key to synthesizing this compound via asymmetric catalysis is the enantioselective construction of the stereocenter at the C3 position. This can be achieved through various catalytic systems that differentiate between the two enantiotopic faces of a prochiral substrate.

Organometallic catalysis is a cornerstone of asymmetric synthesis, utilizing transition metal complexes with chiral ligands to facilitate stereoselective transformations. numberanalytics.comsolubilityofthings.com These catalysts can create chiral environments that favor the formation of one enantiomer of the product.

In the context of synthesizing chiral aldehydes, several organometallic approaches are relevant. Asymmetric hydrogenation of α,β-unsaturated aldehydes can be a powerful tool. While not directly producing this compound from a simple precursor, the principles are applicable to related systems. For instance, rhodium-chiral phosphine catalysts have been used for the efficient asymmetric hydrogenation of α-acetamidocinnamic acids. acs.org

Another important strategy is the catalytic asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov This method can establish a stereocenter at the β-position relative to the carbonyl group. For example, palladium-catalyzed conjugate addition of arylboronic acids to enones can furnish ketones with a β-benzylic quaternary stereocenter in high yields and enantioselectivities. nih.govacs.org While this creates a quaternary center, the underlying principle of using a chiral metal catalyst to control the stereochemistry of a newly formed C-C bond is applicable to the synthesis of this compound.

A more direct route could involve the asymmetric hydroformylation of a suitable alkene, as discussed in section 2.1.2. The use of chiral ligands, such as those derived from binaphthyl structures or other atropisomeric scaffolds, in conjunction with rhodium or other transition metals, is crucial for achieving high enantioselectivity. sioc-journal.cnnih.gov The design of the ligand is critical, as it influences both the steric and electronic properties of the catalyst, thereby dictating the stereochemical outcome of the reaction. numberanalytics.com

Table 2: Examples of Organometallic Catalysis for Chiral Aldehyde Synthesis

| Reaction Type | Catalyst System | Substrate Type | Product Type | Key Feature |

|---|---|---|---|---|

| Asymmetric Hydroformylation | Rhodium with chiral phosphine ligands | Alkenes | Chiral aldehydes | Direct formation of the aldehyde with a new stereocenter |

| Asymmetric Conjugate Addition | Palladium with chiral ligands | α,β-Unsaturated carbonyls | Chiral ketones/aldehydes | Formation of a β-stereocenter |

| Asymmetric Hydrogenation | Rhodium with chiral phosphine ligands | α,β-Unsaturated aldehydes/ketones | Chiral saturated aldehydes/ketones | Reduction of a double bond with stereocontrol |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside organometallic catalysis and biocatalysis. uni-giessen.de Organocatalysts are often metal-free, which can be advantageous in terms of cost, toxicity, and ease of handling. They typically activate substrates through the formation of transient, reactive intermediates such as iminium ions or enamines. caltech.edu

For the synthesis of chiral aldehydes, enamine catalysis is a particularly relevant strategy. acs.org In this approach, a chiral amine catalyst reacts with an aldehyde to form a chiral enamine intermediate. This enamine can then react with an electrophile, and the chirality of the catalyst directs the approach of the electrophile to one face of the enamine, leading to the formation of a new stereocenter with high enantioselectivity.

A potential organocatalytic route to a precursor of this compound could involve the α-alkylation of propanal with an ethylating agent. The reaction would be catalyzed by a chiral secondary amine, such as a derivative of proline or an imidazolidinone. nih.govscispace.com The catalytic cycle would involve the formation of a chiral enamine from propanal and the catalyst, followed by nucleophilic attack on an electrophilic source of the ethyl group. Subsequent hydrolysis would release the chiral aldehyde product and regenerate the catalyst.

The general mechanism is as follows:

Propanal + Chiral Amine Catalyst ⇌ Chiral Enamine Chiral Enamine + Electrophilic Ethyl Source → Alkylated Intermediate Alkylated Intermediate + H₂O → (S)-3-Methylpentanal + Chiral Amine Catalyst

The development of highly effective organocatalysts has allowed for a wide range of enantioselective transformations, including α-functionalizations of aldehydes and ketones, conjugate additions, and aldol reactions. caltech.educaltech.edu The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and enantioselectivities. princeton.edu

Organometallic Catalysis for Chiral Induction

Diastereoselective Transformations Involving Chiral Aldehyde Substrates

The synthesis of specific stereoisomers can be directed by the existing chirality within a substrate. In the context of producing derivatives of this compound, using a chiral aldehyde as a starting material can effectively control the stereochemical outcome of subsequent bond-forming reactions.

Research has demonstrated the efficacy of this approach through the reaction of α-chiral aldehydes with novel bispropionate synthons. acs.org For instance, the enantiomer, (R)-2-methylpentanal, has been used in Lewis acid-catalyzed reactions to create new stereocenters with a predictable arrangement. acs.org In these transformations, a bispropionate unit is transferred stereospecifically to the chiral aldehyde. acs.org The choice of Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4), is crucial for the reaction's success, with catalytic amounts of TMSOTf being used to minimize the epimerization of the chiral aldehyde starting material. acs.org

This principle of substrate control is a cornerstone of asymmetric synthesis. bath.ac.ukcore.ac.uk The reaction between a chiral aldehyde and a bispropionate synthon can proceed with high diastereoselectivity, often without significant "double diastereoselection," meaning the inherent preference of the reagent does not strongly oppose the directing effect of the substrate's chiral center. acs.org The utility of this method was showcased in the efficient synthesis of (−)-invictolide, which began with (R)-2-methylpentanal. acs.org

Another significant example of diastereoselective transformations is the aldol reaction. The use of chiral organic catalysts, such as the naturally occurring amino acid (S)-proline, can facilitate the highly enantioselective and diastereoselective coupling of aldehydes. msu.edugoogle.comcaltech.edu For example, the reaction between propanal and an acceptor aldehyde catalyzed by (S)-proline can yield the anti-(2S,3S)-3-hydroxy-2-methylpentanal with an exceptional 99% enantiomeric excess. msu.edu This demonstrates how a chiral catalyst can orchestrate the formation of two new stereocenters with high fidelity, leading to a specific diastereomer.

| Chiral Aldehyde/Precursor | Reagent/Catalyst | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| (R)-2-Methylpentanal | Bispropionate Synthon / TMSOTf, SnCl4 | Bispropionate Transfer | Stereospecific transfer occurs without significant double diastereoselection. | acs.org |

| Propanal | (S)-Proline | Aldol Reaction | Produces anti-(2S,3S)-3-hydroxy-2-methylpentanal in 99% enantiomeric excess. | msu.edu |

Chiral Pool Strategies for this compound Precursors

The chiral pool comprises readily available and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes, which serve as valuable starting materials in total synthesis. wikipedia.orgnumberanalytics.comnumberanalytics.com This strategy is particularly effective when the target molecule's structure resembles a natural product. wikipedia.org For the synthesis of this compound precursors, amino acids are particularly relevant.

A notable route starts from the amino acid (2S,3S)-isoleucine. orgsyn.org This approach leverages the existing stereocenters of the amino acid to construct chiral building blocks. The transformation involves converting (2S,3S)-isoleucine into (S)-sec-butyl-(R)-oxirane, a chiral epoxide. orgsyn.org This synthesis proceeds via a (2S,3S)-2-chloro-3-methylpentan-1-ol intermediate. orgsyn.org The resulting chiral oxirane is a versatile precursor that can be further elaborated to furnish the carbon skeleton of this compound. This method complements other routes that use (S)-amino acids to produce (S)-2-hydroxy acids with retention of configuration. orgsyn.org

Furthermore, biosynthetic studies provide a direct link between the amino acid leucine and 3-methylpentanal. In microorganisms like Lactococcus lactis, this compound is produced from the catabolism of leucine, suggesting that L-leucine is an ideal chiral pool starting material for biomimetic syntheses.

| Chiral Pool Source | Key Intermediate | Significance | Reference |

|---|---|---|---|

| (2S,3S)-Isoleucine | (S)-sec-butyl-(R)-oxirane / (2S,3S)-2-chloro-3-methylpentan-1-ol | Provides a synthetic route to a chiral epoxide precursor, preserving the stereochemistry from the starting amino acid. | orgsyn.org |

| L-Leucine | This compound (via biosynthesis) | Identified as the natural precursor in the biosynthetic pathway of certain microorganisms, making it a logical starting point for synthesis. |

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral compounds. researchgate.net The use of enzymes or whole-cell systems offers significant advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. researchgate.netresearchgate.net These methods are increasingly employed in both academic and industrial settings for the production of fine chemicals and pharmaceutical intermediates. thieme.com

Enzyme-Mediated Stereoselective Transformations

Enzymes, particularly oxidoreductases and lipases, are highly effective tools for creating and resolving chiral centers, making them well-suited for the synthesis of this compound and its derivatives. mdpi-res.comresearchgate.netbates.edu

One prominent example involves the use of Horse Liver Alcohol Dehydrogenase (HLADH). researchgate.net This enzyme can catalyze the oxidation of prochiral 3-methylpentane-1,5-diol to yield (3S)-3-methylvalerolactone with a high optical purity of over 90%. researchgate.net The reaction proceeds through the oxidation of the pro-S hydroxyl group, initially forming a hydroxyaldehyde that cyclizes to the lactone. researchgate.net This demonstrates the enzyme's ability to selectively recognize a prochiral center and establish the desired (S)-configuration at the C3 position.

Lipases are also widely used for the kinetic resolution of racemic mixtures. researchgate.net For instance, the lipase Novozyme 435 has been used for the enantioselective acylation of racemic anti-3-methyl-pentan-1,4-diol. researchgate.net This process allows for the separation of enantiomers, yielding both (3S,4R)- and (3R,4S)-3-methyl-pentan-1,4-diol in very high diastereomeric and enantiomeric purities. researchgate.net The resulting (3S,4R)-diol is a direct precursor to this compound.

Additionally, whole-cell biocatalysis with microorganisms like Gluconobacter oxydans has been shown to effectively oxidize prochiral diols to produce chiral intermediates such as (+)-(S)-3-methyl-1,3,5-pentanetriol.

| Enzyme/Biocatalyst | Substrate | Transformation | Product/Intermediate | Reference |

|---|---|---|---|---|

| Horse Liver Alcohol Dehydrogenase (HLADH) | 3-Methylpentane-1,5-diol | Stereoselective Oxidation | (3S)-3-Methylvalerolactone (>90% optical purity) | researchgate.net |

| Novozyme 435 (Lipase) | rac-anti-3-Methyl-pentan-1,4-diol | Enantioselective Acylation (Resolution) | (3S,4R)-3-Methyl-pentan-1,4-diol (>99% de, >99.8% ee) | researchgate.net |

| Gluconobacter oxydans | Prochiral Diols | Enantioselective Oxidation | (+)-(S)-3-Methyl-1,3,5-pentanetriol |

Investigation of Biosynthetic Pathways

Understanding the natural production routes of this compound provides valuable insights for developing biomimetic synthetic strategies. chemrxiv.orgrsc.org The biosynthesis of branched-chain aldehydes is closely linked to amino acid metabolism in various organisms.

In the bacterium Lactococcus lactis, a key organism in dairy fermentation, it has been established that 3-methylpentanal is produced exclusively from the catabolism of leucine. This contrasts with other branched-chain aldehydes like 3-methylbutanal, which can be formed from multiple amino acid precursors. The pathway for converting leucine to 3-methylpentanal typically involves a sequence of enzymatic reactions, including transamination to form the corresponding α-keto acid, followed by decarboxylation and subsequent reduction or oxidation steps to yield the final aldehyde. This specificity points to a highly controlled biosynthetic machinery that can be harnessed or mimicked for synthetic purposes.

Reactivity and Mechanistic Investigations of 3s -3-methylpentanal

Mechanistic Studies of Aldehyde Functional Group Reactivity

The reactivity of (3S)-3-Methylpentanal is largely dictated by its aldehyde functional group, which consists of a carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom and an alkyl group. This functional group is highly polarized, with the oxygen atom being more electronegative than the carbon atom, resulting in a partial positive charge on the carbon and a partial negative charge on the oxygen. This polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, specifically (3S)-3-methylpentanoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents.

The general mechanism for the oxidation of an aldehyde to a carboxylic acid in an aqueous medium involves the formation of a hydrate intermediate. quora.com The aldehyde reacts with water to form a geminal diol, which is then oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are effective for this purpose.

The reaction can be summarized as follows:

Hydration: The carbonyl carbon of the aldehyde is attacked by water, forming a tetrahedral hydrate intermediate.

Oxidation: The hydrate is then oxidized by the oxidizing agent, which removes the hydrogen atom from the hydroxyl group that was formerly the aldehyde hydrogen.

It is important to control the reaction conditions to prevent unwanted side reactions or over-oxidation, especially when using strong oxidizing agents.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (KMnO₄) | Acidic or basic |

| Chromium trioxide (CrO₃) | Acidic |

| Pyridinium chlorochromate (PCC) | Non-aqueous |

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack. ncert.nic.inksu.edu.sa This results in nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon, and the π-bond of the carbonyl group is broken, with the electrons moving to the oxygen atom to form an alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. eopcw.com

A general mechanism for nucleophilic addition is as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. The hybridization of the carbonyl carbon changes from sp² to sp³. ncert.nic.inksu.edu.sa

Protonation: The negatively charged alkoxide ion is protonated by a proton source, such as water or an acid, to give the final alcohol product. eopcw.com

Aldehydes are generally more reactive towards nucleophiles than ketones due to both electronic and steric factors. ncert.nic.inksu.edu.sa The presence of only one alkyl group in aldehydes makes the carbonyl carbon more electrophilic and less sterically hindered compared to ketones, which have two alkyl groups. ncert.nic.inksu.edu.sa

Common nucleophilic addition reactions for aldehydes like this compound include:

Addition of Grignard Reagents: Reaction with a Grignard reagent (R-MgX) followed by an aqueous workup results in the formation of a secondary alcohol.

Addition of Hydrogen Cyanide (HCN): This reaction forms a cyanohydrin. The reaction is typically catalyzed by a base to generate the more nucleophilic cyanide ion (CN⁻). ncert.nic.in

Formation of Hemiacetals and Acetals: In the presence of an alcohol, an aldehyde can form a hemiacetal, which can then react with another molecule of alcohol under acidic conditions to form an acetal. uci.edu

Table 2: Examples of Nucleophilic Addition Reactions with Aldehydes

| Nucleophile | Reagent(s) | Product |

| Hydride ion (H⁻) | NaBH₄, LiAlH₄ | Primary Alcohol |

| Grignard Reagent (R⁻) | R-MgX, H₃O⁺ | Secondary Alcohol |

| Cyanide ion (CN⁻) | HCN, base | Cyanohydrin |

| Alcohol (ROH) | ROH, acid/base catalyst | Hemiacetal/Acetal |

Oxidation Pathways to Carboxylic Acids

Photochemical Reaction Dynamics

This compound is also reactive under photochemical conditions, where it can undergo specific intramolecular reactions and degradation pathways upon absorption of light.

The Norrish Type II (NTII) reaction is a significant photochemical process for carbonyl compounds that possess a γ-hydrogen atom, which is a hydrogen atom on the carbon three positions away from the carbonyl group. wikipedia.org this compound fits this structural requirement. The NTII reaction involves the intramolecular abstraction of this γ-hydrogen by the excited carbonyl group. wikipedia.org

The general mechanism proceeds as follows:

Photoexcitation: The carbonyl group absorbs a photon, promoting it to an excited singlet state (S₁). chemrxiv.org

Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to a more stable triplet state (T₁). chemrxiv.orgrsc.org

γ-Hydrogen Abstraction: The excited carbonyl group (in either the S₁ or T₁ state) abstracts a γ-hydrogen atom through a six-membered cyclic transition state, forming a 1,4-biradical intermediate. wikipedia.orgchemrxiv.org

Subsequent Reactions of the Biradical: The 1,4-biradical can then undergo one of two main reaction pathways:

Cleavage (β-scission): The bond between the α- and β-carbons breaks, yielding an enol and an alkene. The enol typically tautomerizes to a more stable carbonyl compound. wikipedia.org

Cyclization (Norrish-Yang Reaction): The two radical centers combine to form a cyclobutanol derivative. chemrxiv.org

For this compound, the singlet excited state (S₁) has been found to have higher intrinsic reaction barriers than the triplet (T₁) state, suggesting that the photodegradation pathways may be distinct depending on the initial excited state.

The photodegradation of this compound, particularly in atmospheric conditions, is of environmental interest. The primary photochemical processes are the Norrish Type I and Type II reactions. The Norrish Type I reaction involves the cleavage of the α-carbon bond to the carbonyl group, forming two radical fragments. wikipedia.org

In the context of atmospheric chemistry, the photodegradation of aldehydes like this compound can be initiated by photolysis or by reaction with hydroxyl radicals (•OH). These reactions lead to the formation of various photoproducts and secondary pollutants. The degradation pathways can be complex and may involve multiple steps of oxidation and fragmentation. The specific intermediates and final products will depend on the reaction conditions, such as the presence of other atmospheric species like oxygen and nitrogen oxides. The photodegradation products of aliphatic aldehydes are generally considered to be less environmentally persistent than those of aromatic aldehydes.

Norrish Type II (NTII) Reaction Mechanisms

Stereoselective Reactions Involving the Chiral Center

The presence of a chiral center at the C3 position in this compound allows for the possibility of stereoselective reactions. A stereoselective reaction is one in which one stereoisomer is formed or consumed preferentially over all other stereoisomers. masterorganicchemistry.com When a reaction creates a new stereocenter, the existing stereocenter in this compound can influence the stereochemical outcome of the reaction, leading to the formation of diastereomers in unequal amounts. This is known as diastereoselection.

For example, in nucleophilic addition reactions to the carbonyl group of this compound, the incoming nucleophile can attack from two different faces of the planar carbonyl group, leading to the formation of two possible diastereomeric products. The relative amounts of these diastereomers will depend on the steric and electronic interactions in the transition state, which are influenced by the existing chiral center.

Furthermore, this compound can be used as a chiral building block in organic synthesis. For instance, it can be employed in reactions that are stereospecific, where stereoisomeric starting materials yield products that are also stereoisomers. taylorandfrancis.com The stereochemistry of the starting material dictates the stereochemistry of the product. An example of this is the use of chiral aldehydes in bispropionate synthesis via stereospecific Lewis acid-catalyzed transfer reactions. acs.org

The ability to control the stereochemistry in reactions involving this compound is crucial for the synthesis of complex, biologically active molecules where specific stereoisomers are required for their function. clockss.org

Applications of 3s -3-methylpentanal As a Chiral Building Block in Complex Molecule Synthesis

Role in Natural Product Synthesis

The enantiopure nature of (3S)-3-Methylpentanal is leveraged in the synthesis of various natural products, where precise stereochemistry is often paramount for biological function.

Synthesis of Chiral Methyl-Branched Pheromones

This compound and its derivatives are key intermediates in the synthesis of insect pheromones, many of which are characterized by methyl-branched carbon chains. researchgate.netresearchgate.net The synthesis of these chiral molecules is essential for their use in pest management strategies. For instance, a synthetic protocol for (3S)-5-(benzyloxy)-3-methylpentanal has been developed, highlighting its utility as a convenient building block for designing insect pheromones. researchgate.netresearchgate.net The application of chiral building blocks derived from this compound has been demonstrated in the synthesis of pheromones for various insect species, including those of the genus Crematogaster and the smaller tea tortrix. researchgate.netresearchgate.net

Enantioselective Total Synthesis of Biologically Active Compounds

The strategic incorporation of this compound allows for the control of stereochemistry during the total synthesis of complex, biologically active molecules. Its aldehyde functionality provides a reactive handle for a variety of carbon-carbon bond-forming reactions, while the existing chiral center directs the stereochemical outcome of subsequent transformations. A notable example is its use in the synthesis of the C7–C14 fragment of the cytotoxic macrolactone amphidinolide L. researchgate.netresearchgate.net

Utility in Pharmaceutical and Agrochemical Intermediates

The structural motif of this compound is found in various molecules of pharmaceutical and agrochemical interest. sigmaaldrich.com Its role as a chiral intermediate is crucial in the production of fine chemicals and more complex molecules with specific biological activities. For example, derivatives of 3-methylpentanal are utilized as precursors in the synthesis of pharmaceuticals. The development of synthetic methods to produce enantiomerically pure forms of such intermediates is an active area of research. For instance, chemoenzymatic methods combining chemical diastereoselectivity and enzymatic enantioselectivity have been employed to synthesize chiral building blocks for biologically active natural products. clockss.org

Development of Advanced Chiral Synthons

This compound serves as a precursor for the development of more elaborate chiral synthons, which are then used in complex synthetic sequences. clockss.org These advanced building blocks often possess multiple stereocenters and functional groups, facilitating the efficient construction of intricate molecular architectures. sigmaaldrich.comharvard.edu Research has focused on creating novel chiral synthons that enable the stereospecific introduction of complex fragments into a molecule. For example, new bispropionate synthons have been developed that undergo stereospecific transfer to various aldehydes, providing rapid access to highly functionalized polypropionate products. acs.orgnih.gov These synthons have been successfully applied in the synthesis of natural products like (–)-invictolide. acs.org

Advanced Analytical Methodologies for Stereoisomeric Analysis of 3s -3-methylpentanal

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatography stands as a cornerstone for the separation and analysis of chiral compounds. jiangnan.edu.cn Both gas and liquid chromatography offer powerful means to assess the enantiomeric purity of volatile and non-volatile substances, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Compounds

Gas chromatography (GC) is a highly effective technique for the analysis of volatile compounds like (3S)-3-Methylpentanal. chromatographyonline.com When coupled with a mass spectrometer (MS), it provides both separation and identification of the individual enantiomers. The key to separating enantiomers by GC lies in the use of a chiral stationary phase (CSP). researchgate.net

Cyclodextrin-based CSPs are widely used for the chiral separation of a variety of compounds, including aldehydes. chromatographyonline.comchromatographyonline.com These cyclic oligosaccharides possess a chiral cavity, and through derivatization of their hydroxyl groups, a wide range of selectivities can be achieved. chromatographyonline.comresearchgate.net For the analysis of this compound, a derivatized β-cyclodextrin column, such as one coated with a derivative like 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, would be a suitable choice. researchgate.net The separation mechanism involves the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. chromatographyonline.com

The mass spectrometer serves as a sensitive and specific detector. While enantiomers have identical mass spectra, the chromatographic separation allows for their individual detection and quantification. acs.orgunipd.it The mass spectrum of 3-Methylpentanal would show a molecular ion peak (M+) and characteristic fragmentation patterns, such as α-cleavage, which aids in confirming the compound's identity. fiveable.me

Table 1: GC-MS Parameters for Chiral Analysis of 3-Methylpentanal

| Parameter | Value |

| Column | Chiral capillary column (e.g., derivatized β-cyclodextrin) |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (1 min hold), ramp to 230 °C at 2 °C/min |

| Carrier Gas | Hydrogen or Helium |

| Detector | Mass Spectrometer (Electron Ionization mode) |

| MS Scan Range | m/z 35-200 |

This table presents typical starting parameters for the GC-MS analysis of 3-Methylpentanal on a chiral column. Optimization may be required based on the specific instrument and column used.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomeric separation, particularly for less volatile or thermally labile compounds. merckmillipore.com Similar to GC, chiral HPLC relies on the use of chiral stationary phases (CSPs) to achieve separation. merckmillipore.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are among the most versatile and widely used for a broad range of chiral compounds. jiangnan.edu.cn

For the analysis of this compound, a normal-phase HPLC method using a chiral column like a Pirkle-type or a polysaccharide-based column could be employed. hplc.eu The mobile phase would typically consist of a mixture of a hydrocarbon solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol). hplc.eu The separation is based on the differential diastereomeric interactions between the enantiomers and the chiral stationary phase.

Detection in chiral HPLC is often achieved using a UV detector, although other detectors like a refractive index detector or a circular dichroism detector can also be used. To enhance UV detection, derivatization of the aldehyde with a chromophore-containing reagent may be necessary. tandfonline.com

Spectroscopic Characterization for Stereochemical Elucidation

Spectroscopic methods provide invaluable information about the three-dimensional structure of molecules, making them essential for stereochemical elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. fiveable.me However, in a standard achiral solvent, the NMR spectra of enantiomers are identical. wikipedia.org To distinguish between enantiomers using NMR, a chiral environment must be created. This can be achieved through the use of chiral solvating agents or chiral derivatizing agents. researchgate.net

Chiral shift reagents, typically lanthanide complexes like Eu(hfc)₃, can be added to the NMR sample. nih.gov These reagents form diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons. fiveable.melibretexts.org This allows for the determination of enantiomeric purity by integrating the signals of the separated diastereomers. nih.gov

Alternatively, the enantiomeric mixture can be reacted with a chiral derivatizing agent to form diastereomers, which will exhibit distinct NMR spectra. wikipedia.org

For this compound, the aldehyde proton would appear in the 1H NMR spectrum between δ 9-10 ppm, and the carbonyl carbon in the 13C NMR spectrum would be around 190-200 ppm. fiveable.me The specific splitting patterns and chemical shifts of the other protons would provide further structural confirmation. fiveable.me

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. unipd.it While standard MS cannot differentiate between enantiomers due to their identical mass, tandem mass spectrometry (MS/MS) can sometimes be used for chiral distinction. acs.orgunipd.it This is achieved by forming diastereomeric adducts with a chiral reference compound and then observing differences in their fragmentation patterns upon collision-induced dissociation (CID). researchgate.net

The mass spectrum of 3-Methylpentanal will show a molecular ion peak corresponding to its molecular weight (100.16 g/mol ). nih.govnist.gov The fragmentation pattern will include characteristic losses, such as the loss of an ethyl radical or a propyl radical resulting from cleavage alpha to the carbonyl group, which helps to confirm the structure of the molecule. fiveable.me

Derivatization Strategies in Analytical Chemistry

Derivatization is a chemical modification of an analyte to produce a new compound that has properties better suited for a particular analytical method. jfda-online.com In the context of chiral analysis, derivatization is a crucial strategy to enable or enhance the separation and detection of enantiomers. numberanalytics.com

For the analysis of this compound, derivatization can be employed for several purposes:

Formation of Diastereomers: Reacting the aldehyde with a chiral derivatizing agent (CDA) converts the enantiomeric pair into a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column. wikipedia.orgjfda-online.com Common CDAs for aldehydes include chiral amines or hydrazines.

Improved Chromatographic Behavior: Derivatization can improve the volatility and thermal stability of the analyte, making it more suitable for GC analysis. research-solution.com For example, silylation of the corresponding alcohol (after reduction of the aldehyde) can be performed.

Enhanced Detection: Introducing a chromophore or fluorophore through derivatization can significantly improve the sensitivity of detection in HPLC-UV or fluorescence detection. tandfonline.com Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with aldehydes to form colored derivatives that are easily detected. nih.gov

Table 2: Common Derivatization Reagents for Aldehydes

| Reagent | Purpose | Analytical Technique |

| Chiral Amines/Hydrazines | Formation of diastereomers | GC, HPLC |

| (R)-(-)-2-Butanol (after reduction) | Formation of diastereomeric esters | GC, HPLC |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | Formation of diastereomeric esters (after reduction) | NMR, HPLC |

| 2,4-Dinitrophenylhydrazine (DNPH) | Enhanced UV/Vis detection | HPLC |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Enhanced electron capture detection | GC-ECD |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Improved volatility and stability (after reduction) | GC-MS |

This table provides examples of derivatizing agents and their applications in the analysis of aldehydes. The choice of reagent depends on the specific analytical goal and the instrumentation available.

Enhancement of Volatility and Chromatographic Resolution

For effective gas chromatographic separation of enantiomers, two key properties of the analyte are crucial: sufficient volatility to be amenable to GC analysis and distinct interactions with the chiral stationary phase (CSP) to achieve chromatographic resolution. The direct analysis of aldehydes can sometimes be challenging due to their polarity and potential for on-column interactions, which can lead to poor peak shape and inadequate separation. Derivatization is a common strategy to overcome these limitations.

One of the primary goals of derivatization in this context is to convert the aldehyde into a less polar, more volatile, and more thermally stable derivative. This can lead to improved peak shapes and better resolution on the GC column. Common derivatization reactions for aldehydes include the formation of acetals or oximes. For chiral analysis, derivatization can serve a dual purpose: not only to improve chromatographic properties but also to introduce a chiral center that can facilitate separation on a non-chiral column (diastereomeric derivatization) or to enhance the interaction with a chiral stationary phase.

A significant advancement in the direct enantioselective separation of underivatized chiral aldehydes has been the development of specialized chiral stationary phases. Cyclodextrin-based CSPs, in particular, have shown great promise. Research has demonstrated the successful resolution of chiral aldehydes that are structurally similar to 3-methylpentanal. For instance, the enantiomers of 2-methylbutanal and 2-methylpentanal have been successfully separated using a heptakis(2,3-di-O-acetyl-6-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase. oup.com This indicates that direct GC analysis of this compound on a suitable chiral stationary phase is a viable approach, provided the column offers the necessary enantioselective interactions to resolve the enantiomers.

The table below summarizes chiral stationary phases that have been effectively used for the gas chromatographic separation of short-chain branched aldehydes, which are structurally related to 3-methylpentanal.

| Chiral Stationary Phase Name | Abbreviation | Target Analyte(s) | Reference |

| Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | 2-Methylbutanal, 2-Methylpentanal | oup.com | |

| Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin | Aerangis lactone | oup.com | |

| Octakis(2,3-di-O-butyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin | Secondary alcohols | oup.com |

These examples underscore the importance of the specific cyclodextrin derivative in achieving enantiomeric separation, as the nature of the substituents on the cyclodextrin ring dictates the chiral recognition mechanism.

Another approach to enhance chromatographic resolution is through diastereomeric derivatization. This involves reacting the chiral aldehyde with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a conventional achiral GC column. techniques-ingenieur.fr This indirect method can be very effective, but it requires a CDA of high enantiomeric purity and the reaction must proceed without racemization.

Introduction of Detectable Tags for Enhanced Sensitivity

Beyond achieving separation, the sensitive detection of trace amounts of this compound is often necessary, particularly in applications such as flavor analysis or metabolomics. While standard GC detectors like the Flame Ionization Detector (FID) offer good sensitivity for many organic compounds, enhancing the detection signal can be crucial for low-concentration analytes. This is often achieved by introducing a "detectable tag" into the analyte molecule through derivatization.

Fluorescent tagging is a powerful technique for significantly increasing detection sensitivity when coupled with a fluorescence detector (FLD). researchgate.netnih.gov This involves reacting the aldehyde with a fluorescent derivatizing reagent to form a highly fluorescent product. While this is more commonly applied in High-Performance Liquid Chromatography (HPLC), the principle can be adapted for GC analysis, provided the resulting derivative is sufficiently volatile and thermally stable.

Several fluorescent reagents have been developed for the derivatization of aldehydes. These reagents typically contain a reactive group that specifically targets the carbonyl function of the aldehyde and a fluorophore that imparts the desirable detection characteristics.

The table below presents examples of fluorescent derivatization reagents that have been used for the sensitive detection of aldehydes.

| Derivatization Reagent | Abbreviation | Detection Method | Target Aldehydes | Reference |

| 4-hydroxylaminopropyl-7-methoxylcoumarin | HAMC | HPLC-FLD | Furfurals | researchgate.net |

| 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine | DBCEEC | HPLC-FLD, APCI-MS | Various aliphatic aldehydes | nih.gov |

| 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide | HBP | LC-MS/MS | Aldehyde metabolites | chromatographyonline.com |

The use of such tags can lower the limits of detection to sub-nanomolar levels. researchgate.net For instance, the reagent DBCEEC has been shown to label aldehydes quickly and efficiently, resulting in stable derivatives with intense fluorescence, allowing for detection limits in the nanomolar to picomolar range. nih.gov

In the context of mass spectrometric detection (GC-MS), derivatization can also be employed to introduce a tag that enhances ionization efficiency or directs fragmentation in a predictable manner, thereby improving sensitivity and selectivity. For example, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) introduces a highly electronegative group, making the derivative amenable to sensitive detection by electron capture negative ionization mass spectrometry (ECNI-MS). researchgate.net This approach has been successfully used for the analysis of various aldehydes in complex matrices.

The strategic selection of a derivatization reagent that both enhances chromatographic resolution and introduces a highly detectable tag is a powerful approach for the comprehensive stereoisomeric analysis of challenging analytes like this compound.

Theoretical and Computational Studies on 3s -3-methylpentanal

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons. northwestern.edugithub.io These methods solve the electronic Schrödinger equation to determine the electronic wavefunction and energy of the system. northwestern.eduwikipedia.org From the wavefunction, various properties such as electron density, molecular orbital energies, and electrostatic potential can be derived, providing a complete picture of the molecule's electronic landscape. github.io For (3S)-3-Methylpentanal, these calculations are crucial for elucidating the nature of its covalent bonds, the reactivity of the aldehyde functional group, and the influence of the chiral center on its electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. wikipedia.org Unlike wavefunction-based methods, DFT determines the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.org It has become a popular and versatile tool in computational chemistry due to its favorable balance between computational cost and accuracy. wikipedia.orguni-muenchen.de

For this compound, DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The result is a precise 3D structure with predicted bond lengths, bond angles, and dihedral angles. Concurrently, the calculation yields the molecule's ground-state electronic energy. researchgate.netresearchgate.net Various exchange-correlation functionals, such as B3LYP or PBE, can be used in combination with a basis set (e.g., 6-31G(d)) to perform these calculations. uni-muenchen.de These computational models can also be used to predict reaction pathways.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-31G(d)) (Note: These are representative values for illustrative purposes.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-CHO | 1.51 |

| C-C (ethyl) | 1.54 |

| C-C (methyl) | 1.53 |

| C-H (aldehyde) | 1.12 |

| Bond Angles (degrees) | |

| O=C-H | 120.5 |

| O=C-C | 121.0 |

| C-C-C (backbone) | 112.5 |

| Dihedral Angle (degrees) | |

| H-C-C=O | ~180 (anti-periplanar) |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms present, without using experimental data or empirical parameterization. wikipedia.org These methods include Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, which systematically improve upon the HF approximation to include electron correlation effects. wikipedia.org

These high-level calculations are particularly valuable for predicting spectroscopic properties. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies, which directly correspond to the peaks in an infrared (IR) spectrum. researchgate.net Furthermore, by calculating the energy difference between the electronic ground state and various excited states, ab initio methods can predict the wavelengths of electronic transitions observed in ultraviolet-visible (UV-Vis) spectroscopy. nih.govresearchgate.net For this compound, these predictions can help interpret experimental spectra and assign specific vibrational modes or electronic excitations.

Table 2: Predicted Spectroscopic Data for this compound via Ab Initio Methods (Note: These are representative values for illustrative purposes.)

| Property | Predicted Value | Spectroscopic Method |

| C=O Stretch Frequency | ~1735 cm⁻¹ | Infrared (IR) |

| C-H (aldehyde) Stretch | ~2720 cm⁻¹ | Infrared (IR) |

| n → π* Transition | ~290 nm | UV-Visible |

| π → π* Transition | ~185 nm | UV-Visible |

Density Functional Theory (DFT) for Molecular Geometry and Energy

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently flexible and exist as an ensemble of different conformations. Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. csmres.co.uk MD simulations model the time-dependent behavior of a molecular system, providing insights into conformational changes and dynamics that are often not accessible through high-resolution experimental techniques alone. csmres.co.uk

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest-energy path that connects reactants to products. byu.edu This involves locating and characterizing stationary points on the PES, including local minima corresponding to reactants, products, and intermediates, as well as first-order saddle points that represent transition states. byu.edusmu.edu

Stereoselectivity in a chemical reaction is determined by the relative energy barriers of the different pathways leading to stereoisomeric products. durgapurgovtcollege.ac.in Since this compound is a chiral molecule, its reactions with other reagents can lead to the formation of diastereomeric products. The preferential formation of one diastereomer over another is governed by the energy difference between the diastereomeric transition states. durgapurgovtcollege.ac.in

Computational modeling allows for the precise location of these transition state structures. By calculating the activation energies (the energy difference between the reactants and the transition state) for all possible stereochemical pathways, one can predict the major product of the reaction. egrassbcollege.ac.in For nucleophilic addition to the carbonyl group of this compound, for example, computational analysis can model the approach of the nucleophile to the two faces of the carbonyl, taking into account steric and electronic effects imposed by the adjacent chiral center. The energy difference between the two transition states can be used to predict the diastereomeric excess, providing a quantitative understanding of the reaction's stereoselectivity. researchgate.net

The interaction of molecules with light can initiate unique chemical reactions that proceed on electronically excited potential energy surfaces. nsf.gov Aldehydes and ketones are known to undergo characteristic photochemical reactions, such as Norrish Type I (alpha-cleavage) and Norrish Type II (intramolecular gamma-hydrogen abstraction) processes. researchgate.netmsu.edu

Computational simulations are crucial for unraveling the complex mechanisms of these photochemical events. nsf.gov For 3-methylpentanal, studies have indicated distinct photodegradation pathways depending on the electronic state. Simulations can model the molecule after it absorbs a photon, tracking its evolution on the excited-state PES. nsf.gov Theoretical studies suggest that for 3-methylpentanal, the Norrish Type II reaction has different intrinsic energy barriers depending on whether it occurs from the singlet excited state (S₁) or the triplet state (T₁), with the S₁ barrier being higher. This implies that the efficiency and outcome of the photochemical reaction can be influenced by the spin multiplicity of the excited state. Computational modeling can map these reaction pathways, identify key intermediates and transition states on the excited-state surface, and explain the observed product distributions.

Biosynthetic Origand Metabolic Transformations of 3s -3-methylpentanal

Enzymology of Formation Pathways in Biological Systems

(3S)-3-Methylpentanal is a branched-chain aldehyde primarily formed from the catabolism of the essential amino acid L-isoleucine. This biosynthetic route is analogous to the Ehrlich pathway, a well-documented process in yeast and other microorganisms for producing fusel alcohols and related flavor compounds. nih.govnih.gov The transformation from isoleucine to 3-methylpentanal is predominantly a two-step enzymatic cascade found in various organisms, including bacteria such as Lactococcus lactis and yeast like Saccharomyces cerevisiae, as well as in plants where it contributes to fruit aroma. nih.govnih.govresearchgate.netusda.gov

The initial step is a reversible transamination reaction. A Branched-Chain Amino Acid Aminotransferase (BCAT) , a pyridoxal 5'-phosphate (PLP) dependent enzyme, catalyzes the transfer of the amino group from L-isoleucine to an α-keto acid acceptor, most commonly α-ketoglutarate. frontiersin.orgcabidigitallibrary.orgnih.gov This reaction yields the corresponding branched-chain α-keto acid of isoleucine, which is (S)-3-methyl-2-oxopentanoic acid (also known as α-keto-β-methylvaleric acid), and glutamate. frontiersin.orgcabidigitallibrary.org

The second and irreversible step is the decarboxylation of (S)-3-methyl-2-oxopentanoic acid. This reaction is catalyzed by a Branched-Chain α-Keto Acid Decarboxylase (KADC) , which removes the carboxyl group to produce this compound. frontiersin.orgnih.govnih.gov This enzymatic pathway is a key source of important flavor compounds in fermented foods.

Table 1: Biosynthetic Pathway of this compound from L-Isoleucine

| Step | Precursor | Enzyme | Product | Cofactor/Co-substrate |

| 1. Transamination | L-Isoleucine | Branched-Chain Amino Acid Aminotransferase (BCAT) | (S)-3-Methyl-2-oxopentanoic acid | α-Ketoglutarate, Pyridoxal 5'-phosphate (PLP) |

| 2. Decarboxylation | (S)-3-Methyl-2-oxopentanoic acid | Branched-Chain α-Keto Acid Decarboxylase (KADC) | This compound | Thiamine pyrophosphate (TPP) |

In Vitro and In Vivo Metabolic Fate Studies

Once formed, this compound, as a reactive aldehyde, is subject to further metabolic conversion. nih.gov Studies on related branched-chain aldehydes and general metabolic principles point to two primary fates: reduction to an alcohol or oxidation to a carboxylic acid. frontiersin.org

The reduction of this compound yields the corresponding primary alcohol, (3S)-3-methylpentan-1-ol . nih.gov This conversion is typically catalyzed by Alcohol Dehydrogenase (ADH) enzymes, which utilize cofactors like NADH. This reduction is the final step of the classical Ehrlich pathway, leading to the production of fusel alcohols. nih.gov

Alternatively, this compound can be oxidized to form 3-methylpentanoic acid . This biotransformation is carried out by Aldehyde Dehydrogenase (ALDH) enzymes. frontiersin.orginchem.org In vitro studies using rat liver homogenates have demonstrated that other branched-chain aldehydes, such as 3-methylbutyraldehyde, are efficiently oxidized to their corresponding carboxylic acids, providing a strong model for the metabolic fate of 3-methylpentanal. inchem.org The metabolism of the parent alkane, 3-methylpentane, also involves oxidation by cytochrome P-450 enzymes to alcohol derivatives, which can be further oxidized, underscoring oxidation as a key metabolic route for related structures. rupahealth.com

Table 2: Primary Metabolic Products of this compound

| Metabolic Pathway | Enzyme Family | Product |

| Reduction | Alcohol Dehydrogenase (ADH) | (3S)-3-Methylpentan-1-ol |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | 3-Methylpentanoic acid |

Genetic and Molecular Biology Approaches to Biosynthesis

The biosynthesis of this compound is underpinned by specific genetic frameworks that have been identified in several microorganisms. In the bacterium Lactococcus lactis, a key organism in dairy fermentations, the branched-chain aminotransferase is encoded by the bcaT gene, while the crucial decarboxylation step is performed by the product of the kdcA gene. researchgate.netwur.nl

The expression of these genes, and thus the rate of aldehyde production, is subject to complex regulation. A significant regulatory element in Lactococcus is the global transcriptional regulator CodY . researchgate.net CodY acts as a repressor of amino acid catabolic pathways, including the one originating from isoleucine. In response to high intracellular concentrations of branched-chain amino acids, CodY represses the transcription of genes like bcaT and kdcA. Consequently, the genetic deletion of the codY gene has been shown to result in significantly increased production of branched-chain aldehydes. researchgate.net In yeast, the functional analogues for the aminotransferase step are encoded by the BAT1 and BAT2 genes. nih.gov

Furthermore, molecular biology techniques are employed to elucidate these pathways in other organisms. In plants, for example, functional genomics approaches such as RNA interference (RNAi) have been proposed to identify and confirm the roles of specific genes encoding aminotransferases and decarboxylases in the formation of aroma-active aldehydes in fruits like melons. usda.gov

Enzyme Engineering for Modified Production Pathways

The enzymes central to the biosynthesis of this compound are prime targets for protein engineering to modify and control the production of valuable flavor compounds. While specific engineering of the pathway for this compound is not widely documented, extensive research on homologous enzymes and pathways provides a clear blueprint for potential modifications.

Rational Design and Directed Evolution:

Aminotransferases (BCATs): These enzymes have been successfully engineered to alter their substrate specificity and improve catalytic rates. Knowledge of the three-dimensional structure allows for rational design. For instance, a single amino acid substitution (Gly104Ser) in the active site of a BCAT from the archaeon Thermoproteus tenax was shown to dramatically decrease its catalytic efficiency for the co-substrate α-ketoglutarate, demonstrating that minor structural changes can profoundly impact enzyme function. frontiersin.org Broader strategies like directed evolution are also used to enhance properties like thermal stability or to broaden the substrate scope of transaminases. frontiersin.org

Decarboxylases (KDCs): The crystal structure of the branched-chain α-keto acid decarboxylase (KdcA) from Lactococcus lactis has been solved. nih.gov This structural information provides a detailed framework for site-directed mutagenesis to redesign the enzyme's active site, potentially altering its substrate preference or enhancing its activity toward the precursor of this compound. nih.gov

Metabolic and Pathway Engineering:

Beyond modifying individual enzymes, the entire metabolic network can be engineered to enhance production.

Cofactor and Precursor Supply: In Lactococcus lactis, studies have shown that the availability of the amino acceptor α-ketoglutarate can be a limiting factor for the initial transamination step. wur.nl While engineering strains to overexpress glutamate dehydrogenase (GDH) to boost the α-ketoglutarate pool did not uniformly increase aldehyde production, the direct supplementation of cultures with pyruvate was found to stimulate the production of the related compound 3-methylbutanal by three- to four-fold. wur.nl

Synthetic Biology: In hosts like E. coli, synthetic pathways have been constructed to produce valuable chemicals from amino acid-derived keto acids. These approaches utilize a toolkit of enzymes, such as carboxylic acid reductases (CAR) and various aldehyde reductases, to create novel non-natural pathways, a strategy that could be adapted for the overproduction of this compound or its derivatives. biorxiv.org

Emerging Research Directions and Future Perspectives

Novel Enantioselective Synthetic Methodologies

The precise synthesis of the (3S)-enantiomer of 3-methylpentanal is critical, as different enantiomers can exhibit distinct biological activities. libretexts.org Consequently, a major thrust of current research is the development of novel enantioselective synthetic methods that can produce this specific stereoisomer with high purity.

Asymmetric Hydroformylation: A primary industrial route to aldehydes is the hydroformylation of alkenes. tue.nl The asymmetric hydroformylation (AHF) of prochiral alkenes represents a highly atom-economical and direct path to chiral aldehydes like (3S)-3-Methylpentanal. sioc-journal.cnsioc-journal.cn This reaction typically employs rhodium-based catalysts modified with chiral ligands. nih.gov Research is focused on designing new and more effective chiral phosphine, phosphite, and phosphine-phosphite ligands to improve both enantioselectivity (the preference for one enantiomer over the other) and regioselectivity (the preference for the branched aldehyde over the linear one). tue.nlsioc-journal.cn For example, ligands from the Ph-BPE family have shown high enantioselectivity (up to 98:2 er) and good branch-selectivity in the AHF of various terminal alkenes. nih.gov

Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool in asymmetric synthesis. researchgate.netscienceopen.com Chiral amines, such as proline and its derivatives, can catalyze aldol reactions that produce chiral β-hydroxy aldehydes, which can be precursors to this compound. scienceopen.comcaltech.edu Another approach is the asymmetric α-alkylation of racemic α-branched aldehydes in a process known as dynamic kinetic asymmetric transformation, which can convert a racemic mixture into a single, enantioenriched product. scienceopen.com These methods avoid the use of potentially toxic and expensive heavy metals.

Biocatalytic Routes: Nature provides a highly efficient route to this compound. The compound is known to be formed from the metabolism of the amino acid L-isoleucine in various microorganisms, such as the lactic acid bacterium Lactococcus lactis, and plants. nih.govresearchgate.netreading.ac.uk Researchers are exploring the use of whole-cell biocatalysts or isolated enzymes to produce this compound from renewable feedstocks. researchgate.net This biosynthetic approach offers the potential for sustainable and highly specific production under mild reaction conditions.

A notable application demonstrating the importance of chiral precursors like this compound is in the synthesis of insect pheromones. For instance, the absolute configuration of the sex pheromone of the azalea mealybug was determined by synthesizing its enantiomers using (R)- and (S)-3-methylpentanal as chiral building blocks, which were derived from the amino acids L-(+)-alloisoleucine and L-(+)-isoleucine, respectively. nih.govresearchgate.net

Advanced Catalytic Systems for this compound Production

The efficiency of this compound production hinges on the performance of the catalyst. The development of advanced catalytic systems is therefore a cornerstone of future manufacturing strategies.

Rhodium-Based Systems with Advanced Ligands: While rhodium has been the workhorse for hydroformylation, modern research focuses on optimizing the catalyst system through ligand design. sioc-journal.cnrsc.org The goal is to achieve high activity and selectivity under milder conditions. The development of bidentate phosphine and phosphite ligands (e.g., BINAP, Chiraphite) was a significant breakthrough. More recent developments include BIBOP-type ligands, which have proven effective in the highly enantioselective rhodium-catalyzed reductive hydroformylation of certain substrates. nih.gov The electronic properties and the "bite angle" of these ligands are crucial in controlling the regio- and stereoselectivity of the reaction. rsc.org

Search for Non-Rhodium Catalysts: Due to the high cost and limited availability of rhodium, there is a growing interest in developing catalysts based on more abundant and less expensive metals like cobalt, platinum, or iron. tue.nlrsc.org While cobalt catalysts have been used historically, they typically require harsher conditions and offer lower selectivity than rhodium systems. rsc.org The challenge lies in designing ligands and reaction conditions that can elevate the performance of these alternative metals to a level competitive with rhodium.

The table below summarizes key catalytic approaches for producing chiral aldehydes, which are applicable to the synthesis of this compound.

| Catalytic Approach | Catalyst Type | Precursor(s) | Key Advantages | Research Focus |

| Asymmetric Hydroformylation | Rhodium complex with chiral phosphine/phosphite ligands (e.g., Ph-BPE, BINAP) | Alkenes (e.g., 2-methyl-1-butene), Syngas (CO/H₂) | High atom economy, direct route to chiral aldehydes | Development of new ligands for higher selectivity and activity; use of non-rhodium catalysts. sioc-journal.cnnih.govrsc.org |

| Organocatalysis | Chiral amines (e.g., Proline derivatives) | Other aldehydes, ketones | Metal-free, environmentally benign, mild conditions | Design of more efficient catalysts; expanding substrate scope. caltech.eduscienceopen.com |

| Biocatalysis | Enzymes / Whole-cell microorganisms | L-Isoleucine, Glucose | High enantioselectivity, sustainable feedstocks, mild conditions | Pathway engineering for higher yields; identifying novel enzymes. nih.govresearchgate.net |

Integration of Computational and Experimental Approaches in Chiral Chemistry

Understanding and predicting the stereochemical outcome of a reaction is a major challenge in chiral chemistry. The integration of computational modeling with experimental techniques is proving to be an indispensable strategy for tackling this complexity. rsc.orgiranchembook.ir

Computational Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for investigating reaction mechanisms. rsc.orgiranchembook.ir Researchers can model the transition states of reactions like hydroformylation or aldol additions to understand the origins of stereoselectivity. rsc.orgresearchgate.net By calculating the energy differences between the pathways leading to different stereoisomers, scientists can predict which enantiomer will be the major product. nih.govacs.org This predictive power accelerates the design of new, more effective chiral catalysts and reaction conditions, saving significant time and resources in the lab. scielo.br For instance, DFT calculations have been used to rationalize the stereochemical outcome of reactions involving chiral boron enolates with aldehydes. scielo.br

Experimental Validation: Computational predictions are validated and complemented by advanced spectroscopic techniques. While Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the relative configuration of a molecule, it generally cannot establish the absolute configuration on its own without using chiral derivatizing agents. hebmu.edu.cnfrontiersin.org For determining the absolute configuration, chiroptical methods are employed. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), along with Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. hebmu.edu.cnresearchgate.net The experimental VCD or ECD spectrum of a newly synthesized compound is compared with the spectrum predicted by DFT calculations for a known absolute configuration (e.g., 'S'). A match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute configuration. researchgate.netacs.orgnih.gov This combination of techniques was crucial in studying complex natural products and is directly applicable to verifying the enantiopurity of this compound. hebmu.edu.cn

The synergy between these approaches is summarized in the table below.

| Technique | Role in Chiral Analysis |

| Density Functional Theory (DFT) | Predicts reaction outcomes, calculates transition state energies, models spectroscopic data (VCD, ORD) for specific enantiomers. rsc.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and relative stereochemistry. hebmu.edu.cnfrontiersin.org |

| Vibrational Circular Dichroism (VCD) | Provides an experimental chiroptical spectrum that, when compared to DFT-calculated spectra, confirms the absolute configuration. researchgate.net |

Exploration of Undiscovered Biochemical Roles

The known role of this compound as a flavor compound is just the beginning of understanding its biochemical significance. researchgate.net Emerging research is exploring its more subtle and complex functions within ecosystems, particularly in chemical communication.

Pheromonal Activity and Biosynthesis: While this compound itself is not always the final active molecule, it serves as a critical chiral building block for the synthesis of complex insect pheromones. nih.govrsc.org Many insects use chiral methyl-branched hydrocarbons, alcohols, and ketones for communication. rsc.org The specific enantiomer is often crucial for biological activity. The synthesis of these pheromones for use in pest management relies on the availability of enantiomerically pure precursors like this compound.

Kairomonal Effects: Beyond pheromones, which mediate communication within a species, there is potential for this compound and related compounds to act as kairomones. Kairomones are chemical signals that are beneficial to the receiver but not the emitter. For example, the sex pheromone of the azalea mealybug was found to also attract its natural enemy, an Anagyrus wasp. nih.gov This suggests that volatile compounds released by herbivorous insects (or the plants they damage) can be hijacked by predators and parasitoids to locate their prey. The specific role of the (S)-enantiomer in these interactions is an active area of investigation.

Role in Atmospheric Chemistry and Plant Signaling: Plants emit a vast array of biogenic volatile organic compounds (BVOCs), many of which are chiral, including derivatives of 3-methylpentanal. mpic.deucpress.edu These compounds play a critical role in plant defense and communication. libretexts.org When a plant is damaged by an insect, it can release a different blend or enantiomeric ratio of volatiles, signaling to other plants to activate their defenses or attracting the predators of the attacking insect. mpic.de The enantiomeric composition of these BVOCs can influence atmospheric processes, including the formation of secondary organic aerosols, which have an impact on climate. ucpress.edu The contribution of specific chiral molecules like this compound to this complex atmospheric and ecological signaling network is a frontier of research.

Q & A